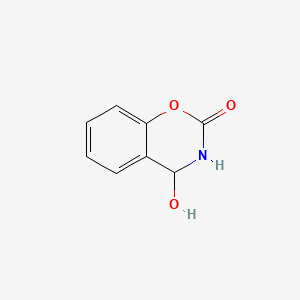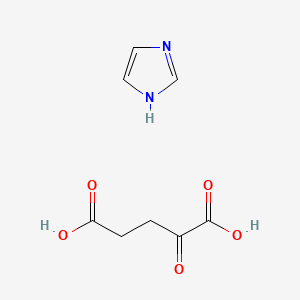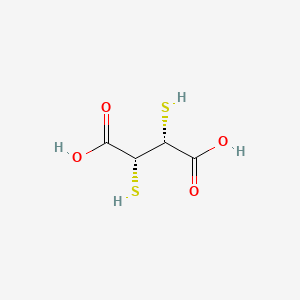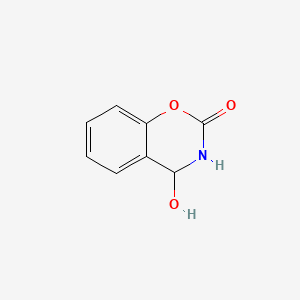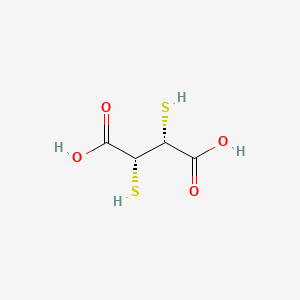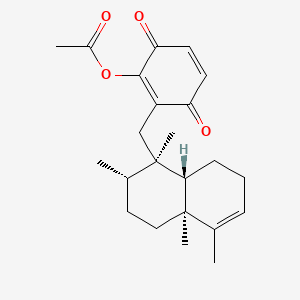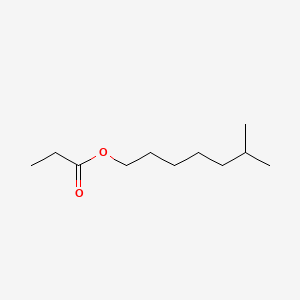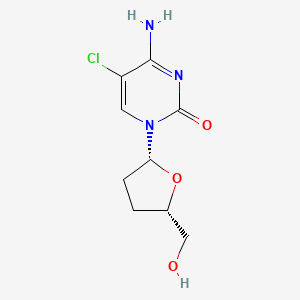
2',3'-Dideoxy-5-chlorocytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ddClCyt is a synthetic compound with significant applications in various scientific fields. It is known for its unique chemical properties and versatility, making it a valuable tool in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ddClCyt involves multiple steps, starting with the preparation of the core structure. The reaction conditions typically include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, ddClCyt is produced using large-scale chemical reactors. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
ddClCyt undergoes several types of chemical reactions, including:
Oxidation: ddClCyt can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions of ddClCyt typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: ddClCyt can participate in substitution reactions, where one or more atoms in the molecule are replaced by different atoms or groups.
Common Reagents and Conditions
The reactions of ddClCyt are often carried out under controlled conditions, using specific reagents to achieve the desired transformations. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate, while reduction reactions might involve mild reducing agents.
Major Products Formed
The major products formed from the reactions of ddClCyt depend on the type of reaction and the conditions used. For instance, oxidation reactions may yield various oxidized forms of ddClCyt, while substitution reactions can produce a range of substituted derivatives.
Scientific Research Applications
ddClCyt has a wide range of applications in scientific research, including:
Chemistry: ddClCyt is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, ddClCyt is employed to study cellular processes and molecular interactions.
Medicine: ddClCyt has potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: ddClCyt is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.
Mechanism of Action
The mechanism of action of ddClCyt involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism may vary depending on the specific application and context in which ddClCyt is used.
Properties
CAS No. |
124743-31-3 |
|---|---|
Molecular Formula |
C9H12ClN3O3 |
Molecular Weight |
245.66 g/mol |
IUPAC Name |
4-amino-5-chloro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12ClN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)/t5-,7+/m0/s1 |
InChI Key |
SWZJKMLDTHNVKM-CAHLUQPWSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)Cl |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C(=NC2=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


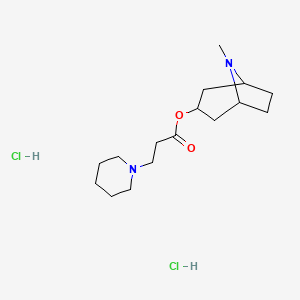
![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)

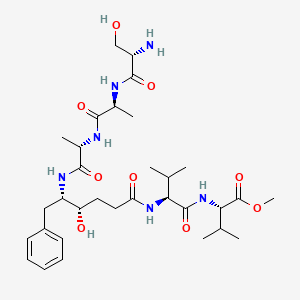
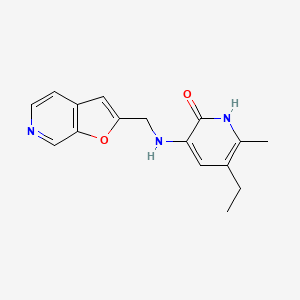
![2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B12800274.png)
